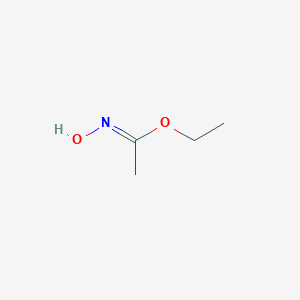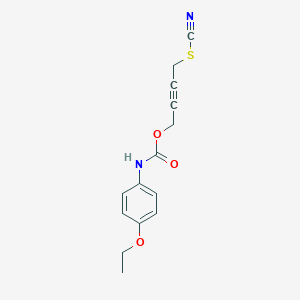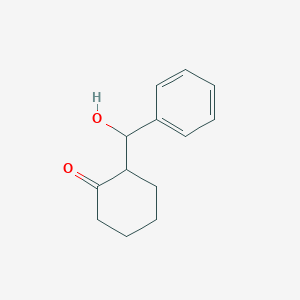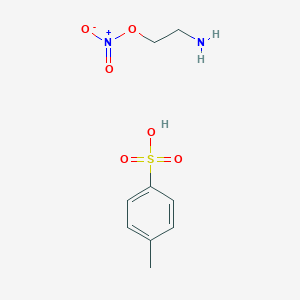
Dioxouranium;dihydrofluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioxouranium;dihydrofluoride, also known as difluorodioxouranium, is a compound with the molecular formula H₂F₂O₂U. It is a uranium-based compound where uranium is in the +6 oxidation state, coordinated with two oxygen atoms and two fluorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dioxouranium;dihydrofluoride can be synthesized through the reaction of uranium hexafluoride (UF₆) with water vapor. The reaction typically involves the hydrolysis of uranium hexafluoride to form uranyl fluoride (UO₂F₂), which can further react under controlled conditions to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled hydrolysis of uranium hexafluoride in a hydrolysis reactor, followed by pyrohydrolysis to convert the intermediate uranyl fluoride to the desired product. This process requires precise control of temperature, pressure, and reagent flow to ensure the efficient conversion of uranium hexafluoride to this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Dioxouranium;dihydrofluoride undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the uranium center can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: Fluorine atoms in the compound can be substituted by other ligands, such as hydroxyl or nitrate groups, under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the uranium center.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can reduce the uranium center.
Substitution: Reagents like nitric acid or hydroxylamine can facilitate substitution reactions.
Major Products:
Oxidation: Formation of higher oxidation state uranium compounds.
Reduction: Formation of lower oxidation state uranium compounds.
Substitution: Formation of uranyl complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Dioxouranium;dihydrofluoride has several scientific research applications, including:
Nuclear Chemistry: Used in the study of uranium-based nuclear reactions and materials.
Materials Science: Investigated for its potential use in the development of advanced materials with unique properties.
Environmental Chemistry: Studied for its role in the environmental behavior and remediation of uranium compounds
Wirkmechanismus
The mechanism of action of dioxouranium;dihydrofluoride involves its interaction with various molecular targets and pathways. The uranium center can coordinate with different ligands, influencing the compound’s reactivity and stability. Quantum chemical studies have shown that the compound can undergo ligand exchange and redox reactions, which are crucial for its applications in nuclear and materials chemistry .
Vergleich Mit ähnlichen Verbindungen
Uranyl Fluoride (UO₂F₂): Similar in structure but differs in the number of fluorine atoms.
Uranyl Nitrate (UO₂(NO₃)₂): Contains nitrate ligands instead of fluorine.
Uranyl Acetate (UO₂(CH₃COO)₂): Contains acetate ligands instead of fluorine
Uniqueness: Dioxouranium;dihydrofluoride is unique due to its specific coordination environment and the presence of both oxygen and fluorine ligands. This combination imparts distinct chemical properties, making it valuable for specialized applications in nuclear and materials science .
Eigenschaften
CAS-Nummer |
13536-84-0 |
|---|---|
Molekularformel |
F2H2O2U |
Molekulargewicht |
310.040 g/mol |
IUPAC-Name |
dioxouranium;dihydrofluoride |
InChI |
InChI=1S/2FH.2O.U/h2*1H;;; |
InChI-Schlüssel |
RXWCTKVOMOOHCV-UHFFFAOYSA-N |
SMILES |
O=[U]=O.F.F |
Kanonische SMILES |
O=[U]=O.F.F |
Color/Form |
Pale yellow, rhombohedral, hygroscopic Yellow, hygroscopic solid |
Dichte |
6.37 |
melting_point |
300 °C (decomposes) |
Key on ui other cas no. |
13536-84-0 |
Löslichkeit |
Insoluble in benzene 64.4 g/100 g H2O at 20 °C |
Synonyme |
uranyl fluoride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


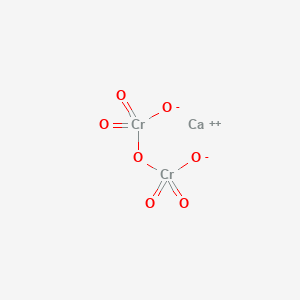
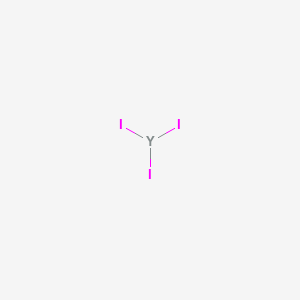
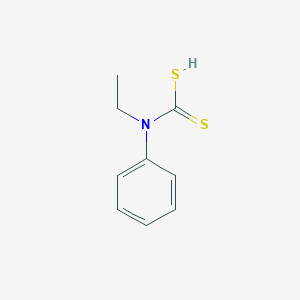
![3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol](/img/structure/B81197.png)
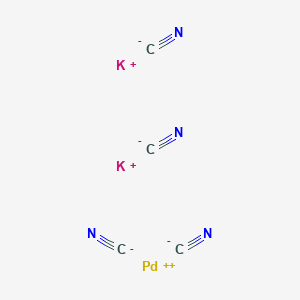


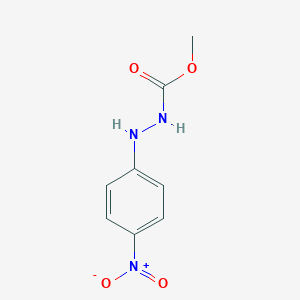
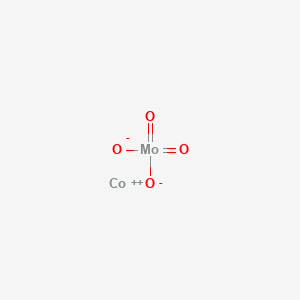
![4-[Bis[4-(diethylamino)phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B81207.png)
